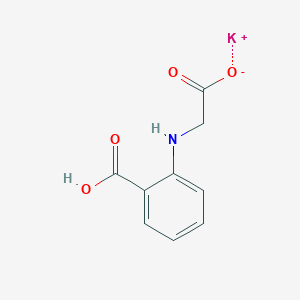
Methyl 3-hydroxyisoxazole-5-carboxylate
Übersicht
Beschreibung
Methyl 3-hydroxyisoxazole-5-carboxylate (MHI) is a powerful organic compound with a wide range of uses in the scientific and medical fields. It is a versatile compound that can be used in a variety of ways, from synthesis to medical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
“Methyl 3-hydroxyisoxazole-5-carboxylate” is used as an intermediate in the synthesis of other compounds. For instance, it has been used in the synthesis of “3-(3-Methoxyisoxazol-5-yl) propanoic acid”. The process involves bromination of dimethyl fumarate under photoflow conditions followed by condensation with hydroxyurea .
Manufacturing Route Development
This compound plays a significant role in the development of safe and scalable manufacturing routes for other compounds. For example, it has been used in the route scouting and development activities toward a safe and scalable manufacturing route for "3-(3-methoxyisoxazole-5-yl) propanoic acid" .
Safety Assessment
“Methyl 3-hydroxyisoxazole-5-carboxylate” is also used in safety assessments. During development activities, a preliminary safety assessment of the intermediates by differential scanning calorimetry revealed that a high thermal decomposition energy was recorded for the isoxazole heterocycle .
Homologation Process
This compound is used in the homologation process. The intermediate was two-carbon homologated by a sequence of ester reduction, chlorination, and nucleophilic substitution with commercially available triethylmethanetricarboxylate .
Safety Precautions
This compound is associated with certain safety precautions. It can cause skin irritation and serious eye irritation. Therefore, protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
methyl 3-oxo-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWUUBQSXVHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369170 | |
| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyisoxazole-5-carboxylate | |
CAS RN |
10068-07-2 | |
| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoxazole-5-carboxylic acidmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the paper?
A1: The research article [] focuses on a novel approach to synthesizing Methyl 3-hydroxyisoxazole-5-carboxylate. The key feature is the use of photoflow conditions during the bromination of Dimethyl fumarate. This method potentially offers advantages in terms of reaction efficiency and scalability compared to traditional batch processes. Furthermore, the researchers detail a safe and efficient method for converting Methyl 3-hydroxyisoxazole-5-carboxylate into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid, showcasing its potential as a building block for further synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

